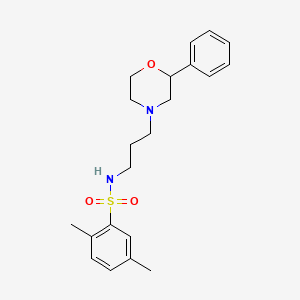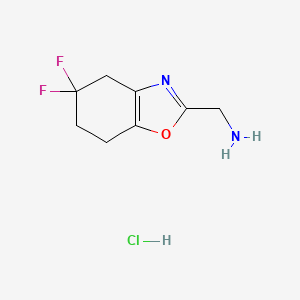![molecular formula C12H9F3N6OS B2868236 4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034327-95-0](/img/structure/B2868236.png)
4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a chemical substance . It is a white to light yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, organic phases are separated out, and impurities are removed . Finally, palladium/carbon and an ethanol solution of the compound are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups . It has a molecular formula of C15H15F3N6O4S . The structure includes a triazole ring, a pyridine ring, and a thiadiazole ring . The compound also contains a trifluoromethyl group and a carboxamide group .Chemical Reactions Analysis
The compound is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . The trifluoromethyl group in the compound is a functional group that has significant electronegativity .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用
Synthesis and Spectroscopic Characterization
Heterocyclic compounds, including those with structures similar to the specified chemical compound, have been synthesized and characterized through spectroscopic methods. For example, Patel and Patel (2015) focused on synthesizing a novel series of heterocyclic compounds related to triazolo and thiadiazole derivatives, characterized by NMR, FT-IR, and LC-MS studies, exploring their potential in various applications including antibacterial activities (G. K. Patel & H. S. Patel, 2015).
Biological Activities
Research has also been conducted on the biological activities of compounds structurally related to "4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide". Balandis et al. (2019) explored the antibacterial activities of 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, and thiadiazole moieties against various bacteria, highlighting the potential of these compounds in antimicrobial applications (Benas Balandis et al., 2019).
Antimicrobial and Insecticidal Assessments
Further research includes the synthesis and assessment of novel heterocycles for antimicrobial and insecticidal activities. Fadda et al. (2017) utilized a precursor similar in structure to create a variety of heterocycles, showing potential against the cotton leafworm, Spodoptera littoralis, which indicates these compounds' utility in developing new insecticidal agents (A. Fadda et al., 2017).
将来の方向性
The compound, being a part of the triazole class of compounds, has potential for various pharmacological applications due to the versatile biological activities of triazoles . Future research could focus on exploring these potentials further. Additionally, the introduction of a methyl group into structures with confirmed valuable biological properties may have an impact on their pharmacological profile . This could be an interesting direction for future research.
作用機序
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects on various physiological processes.
Pharmacokinetics
The presence of the trifluoromethyl group in the compound could potentially improve its physicochemical and pharmacological properties .
Result of Action
Some triazole compounds have been found to exhibit antibacterial and antifungal activities . This suggests that this compound could potentially have similar effects.
特性
IUPAC Name |
4-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6OS/c1-6-9(23-20-17-6)11(22)16-5-8-18-19-10-7(12(13,14)15)3-2-4-21(8)10/h2-4H,5H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNSHFUMLFJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


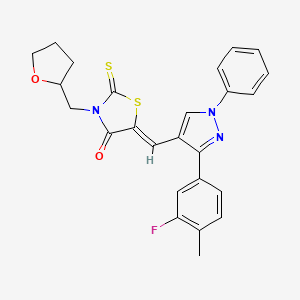
![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
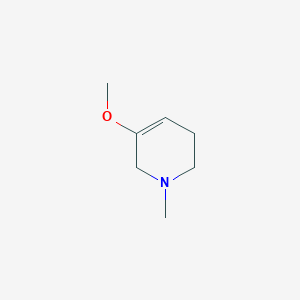
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
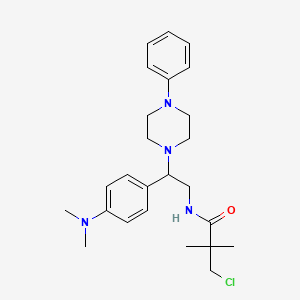
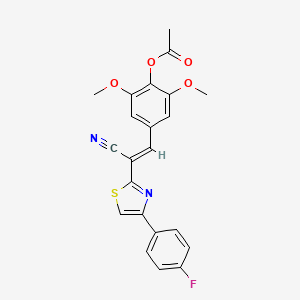
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
